molecular formula C21H19O5- B12537826 4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate CAS No. 652991-91-8

4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate

Cat. No.: B12537826
CAS No.: 652991-91-8
M. Wt: 351.4 g/mol
InChI Key: XNAUJRIGIXFCFL-UHFFFAOYSA-M
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Description

4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate is a synthetic organic compound characterized by its unique molecular structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is notable for its stability and reactivity, making it a valuable subject of study in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2,2,3,4-tetramethyl-2H-1-benzopyran-7-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5,5,8a-Tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene
  • Dihydroedulan IIA
  • Dihydroedulan-isomer

Uniqueness

4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate is unique due to its specific ester linkage and the presence of the tetramethyl-2H-1-benzopyran moiety. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

CAS No.

652991-91-8

Molecular Formula

C21H19O5-

Molecular Weight

351.4 g/mol

IUPAC Name

4-(2,2,3,4-tetramethylchromen-7-yl)oxycarbonylbenzoate

InChI

InChI=1S/C21H20O5/c1-12-13(2)21(3,4)26-18-11-16(9-10-17(12)18)25-20(24)15-7-5-14(6-8-15)19(22)23/h5-11H,1-4H3,(H,22,23)/p-1

InChI Key

XNAUJRIGIXFCFL-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)C(=O)[O-])(C)C)C

Origin of Product

United States

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